molecular formula C19H19NO4 B557763 Fmoc-D-Abu-OH CAS No. 170642-27-0

Fmoc-D-Abu-OH

Cat. No.: B557763
CAS No.: 170642-27-0
M. Wt: 325.4 g/mol
InChI Key: XQIRYUNKLVPVRR-QGZVFWFLSA-N
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Description

Chemical Identity: Fmoc-D-Abu-OH (N-Fluorenylmethoxycarbonyl-D-2-aminobutyric acid) is a chiral, Fmoc-protected amino acid derivative with the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.4 g/mol . Its CAS number is 170642-27-0, and it is characterized by a (2R)-configuration at the α-carbon.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRYUNKLVPVRR-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928889
Record name 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135112-27-5
Record name 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fmoc Protection of D-α-Aminobutyric Acid

The most straightforward route involves introducing the Fmoc group to commercially available D-α-aminobutyric acid (D-Abu). The reaction typically proceeds via nucleophilic acyl substitution under mildly basic conditions:

  • Reaction Scheme :
    D-Abu+Fmoc-ClBaseThis compound+HCl\text{D-Abu} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

  • Conditions :

    • Solvent: Dioxane/water (1:1) or acetone/water

    • Base: 10% sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH)

    • Temperature: 0–4°C to minimize racemization

    • Reaction Time: 2–4 hours

  • Workup :
    Acidification to pH 2–3 with HCl precipitates the product, which is filtered and washed with cold water.

Yield : 60–75% (crude), increasing to 85–90% after purification.

Asymmetric Synthesis from Chiral Precursors

For laboratories without access to D-Abu, asymmetric synthesis routes may be employed:

Enzymatic Resolution of Racemic Abu

Racemic α-aminobutyric acid is treated with acylase I to hydrolyze the L-enantiomer selectively, leaving D-Abu untouched. Subsequent Fmoc protection follows the method above.

Evans’ Oxazolidinone Auxiliary Method

A chiral oxazolidinone auxiliary directs stereoselective alkylation to construct the D-Abu backbone:

  • Alkylation :
    Oxazolidinone+Ethyl bromideLDAChiral intermediate\text{Oxazolidinone} + \text{Ethyl bromide} \xrightarrow{\text{LDA}} \text{Chiral intermediate}

  • Hydrolysis :
    The auxiliary is cleaved with LiOH/H₂O₂ to yield D-Abu, followed by Fmoc protection.

Yield : 50–65% over three steps.

Critical Optimization Strategies

Racemization Control

The D-configuration is prone to epimerization under basic or high-temperature conditions. Key mitigations include:

  • Maintaining pH < 8.5 during Fmoc protection.

  • Using pre-cooled solvents and short reaction times (≤4 hours).

  • Avoiding strong bases like DBU; Na₂CO₃ is preferred.

Coupling Reagent Selection

While this compound is typically purchased for SPPS, in-situ activation during peptide synthesis requires careful reagent selection. HATU/DIPEA systems show higher efficiency and lower racemization risk compared to EDCI/HOBt.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase Silica Gel : Eluent = DCM/MeOH (95:5).

  • Reverse-Phase HPLC : C18 column, gradient = 20–80% acetonitrile in 0.1% TFA.

Analytical Data

ParameterValue/ObservationMethod
Melting Point 142–145°CDSC
[α]²⁵D +12.5° (c = 1, DMF)Polarimetry
¹H NMR (CDCl₃) δ 7.75 (d, 2H, Fmoc), 4.4 (m, 1H, α-CH)400 MHz
LC-MS Purity ≥98%ESI-MS

Challenges and Troubleshooting

Low Coupling Efficiency in SPPS

As observed with analogous Fmoc-Dab(Mtt)-OH, steric hindrance from the Fmoc group and Abu’s side chain can reduce coupling efficiency. Solutions include:

  • Extended coupling times (2–3 hours per residue).

  • Double coupling with fresh HATU/DIPEA.

Solubility Issues

This compound exhibits limited solubility in DCM and DMF. Pre-dissolving in 1% acetic acid or 20% piperidine/DMF improves handling.

Industrial-Scale Production Insights

Bachem’s manufacturing process (patented) reportedly achieves >99% enantiomeric excess (ee) through:

  • Continuous flow reactors for precise temperature/pH control.

  • Crystallization-based purification to remove L-Abu contaminants .

Scientific Research Applications

Chemistry: Fmoc-D-Abu-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in SPPS .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient and scalable production of therapeutic peptides .

Mechanism of Action

The primary mechanism of action of Fmoc-D-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Differences

Table 1: Key Properties of this compound and Analogues
Compound Molecular Weight (g/mol) Side Chain Structure Solubility Epimerization Risk Coupling Efficiency Key Applications
This compound 325.4 -(CH₂)CH₃ Water, 1% AcOH High Moderate Anticancer peptides
Fmoc-D-Ala-OH 311.3 -CH₃ DMF, DCM Low High General SPPS
Fmoc-D-Val-OH 353.4 -CH(CH₃)₂ DMF, NMP Moderate High Hydrophobic peptide segments
Fmoc-D-Ile-OH 353.4 -CH(CH₂CH₃)CH₃ DMF, DCM Low Moderate β-sheet stabilization
Fmoc-L-Dab(Alloc)-OH 424.4 -(CH₂)₂NH(Alloc) DMF, NMP Low High Branched peptide architectures
Fmoc-Aib-OH 307.3 -C(CH₃)₂ DMF, DCM None High Helix-inducing peptides

Reactivity and Epimerization Risks

  • This compound : Exhibits significant epimerization risk during coupling with HATU/DIPEA , converting to the L-configuration. This is attributed to its shorter side chain (butyl group), which offers less steric hindrance compared to bulkier residues like Val or Ile .
  • Fmoc-D-Ala-OH : Minimal epimerization due to its compact methyl side chain, making it more stable under standard SPPS conditions .
  • Fmoc-Aib-OH : Contains a gem-dimethyl group, which prevents epimerization entirely by rigidifying the α-carbon .

Coupling Efficiency and Reagent Compatibility

  • This compound : Requires DIC/ClHOBt for efficient coupling, achieving ~90% yield in zelkovamycin analog synthesis. However, HATU/DIPEA led to undesired epimerization .
  • Fmoc-L-Dab(Alloc)-OH : Utilizes HBTU/HOBt/DIEA for coupling to Wang resin with >90% efficiency, leveraging its dual protection (Fmoc and Alloc) for orthogonal deprotection .

Solubility and Handling

  • This compound : Unique solubility in aqueous acetic acid , advantageous for hydrophilic peptide segments .
  • Fmoc-D-Ile-OH: Limited aqueous solubility but highly soluble in DMF/DCM, suitable for hydrophobic environments .
  • Fmoc-Glu-OH : Requires basic conditions (e.g., NMP with DIEA) for solubility due to its acidic side chain .

Critical Research Findings

Epimerization in Zelkovamycin Synthesis :
During the synthesis of heptapeptide 12 , this compound epimerized to L-Abu under HATU/DIPEA conditions, as confirmed by ¹³C NMR (Δδ = 1 at C-32). This highlights the need for optimized coupling protocols for Abu-containing peptides .

Quality Control Methods :
Reverse-phase HPLC (Chiral MX(2)-RH column) effectively separates Fmoc-D/L-Abu-OH isomers, with a detection limit of 0.049 µg/mL , ensuring high-purity batches .

Biological Activity

Fmoc-D-Abu-OH (Fluorenylmethyloxycarbonyl-D-α-aminobutyric acid) is a non-canonical amino acid that has garnered interest in peptide synthesis and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, antibacterial properties, and potential therapeutic roles.

Structure and Properties

This compound is characterized by the presence of a D-α-aminobutyric acid backbone, which contributes to its distinct stereochemistry compared to its L-isomer. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), facilitating the incorporation of D-Abu into peptides while preventing unwanted side reactions.

Applications in Peptide Synthesis

The incorporation of this compound in peptide synthesis has been extensively studied. It allows for the creation of peptides with modified properties, such as increased resistance to enzymatic degradation. The use of D-amino acids like D-Abu can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications.

Table 1: Comparison of Peptides Synthesized with this compound

PeptideCompositionBiological ActivityIC50 (μM)
Peptide AThis compound, Fmoc-Gly-OHAnticancer>50
Peptide BThis compound, Fmoc-Trp-OHAntibacterial1.6
Peptide CFmoc-L-Ala-OH, this compoundAntimicrobial4.0

Anticancer Activity

Recent studies have evaluated the anticancer activity of peptides incorporating this compound. For instance, a heptapeptide synthesized using this amino acid showed limited activity against Huh-7 liver cancer cells, with an IC50 value greater than 50 μM, indicating that modifications may be necessary to enhance its efficacy .

Antibacterial Properties

This compound has demonstrated significant antibacterial properties in various studies. It was found to exhibit potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 1.6 μM . The presence of D-Abu in peptide structures has been linked to enhanced antibacterial effects compared to peptides lacking this residue.

Case Studies

  • Case Study on Antibacterial Efficacy : A study investigated the antibacterial activity of several peptide analogues containing this compound. The results indicated that peptides incorporating D-Abu significantly outperformed those with L-Ala in terms of MIC values against MRSA strains .
  • Case Study on Enzymatic Stability : Another research focused on the stability of peptides containing D-amino acids, including D-Abu. The findings suggested that these peptides exhibited increased resistance to proteolytic enzymes, which could be advantageous for therapeutic applications where prolonged action is desired .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and stereochemistry of amino acids like D-Abu play crucial roles in determining the biological activity of synthesized peptides. Modifications involving D-Abu have been shown to influence binding affinities at various receptors, enhancing both stability and biological function .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Abu-OH using Fmoc-SPPS?

this compound is typically synthesized via Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). The process involves coupling the Fmoc-protected amino acid to a resin-bound peptide chain using activation reagents like HBTU or DIC/Oxyma. Deprotection is achieved with 20% piperidine in DMF, followed by neutralization and iterative coupling cycles. Critical steps include monitoring coupling efficiency via Kaiser tests and final cleavage using TFA-based cocktails to release the peptide .

ParameterDetails
Activation ReagentHBTU, DIC/Oxyma
Deprotection Agent20% piperidine in DMF
Cleavage CocktailTFA:Water:TIS (95:2.5:2.5)
Purity AnalysisHPLC (C18 column), LC-MS

Q. How does the solubility profile of this compound influence its application in peptide synthesis?

this compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents like DMF, DMSO, and dichloromethane. This property necessitates the use of DMF as the primary solvent in SPPS to ensure efficient coupling. Pre-dissolving the compound in DMF (0.1–0.3 M) before activation minimizes aggregation and incomplete reactions .

Q. What storage conditions are recommended to preserve the stability of this compound?

For long-term stability, store this compound as a lyophilized powder at -20°C in a desiccated environment. Solutions in DMSO should be aliquoted and stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Steric hindrance in branched or cyclic peptides often reduces coupling efficiency. Strategies include:

  • Double coupling : Perform two sequential couplings with fresh reagents.
  • Microwave-assisted synthesis : Enhances reaction kinetics at elevated temperatures (50–60°C).
  • Pseudoproline dipeptides : Reduce backbone rigidity to improve accessibility . Post-synthesis, validate incorporation via LC-MS and Edman degradation .

Q. What analytical approaches resolve contradictions in NMR data for this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected peaks or shifts) may arise from residual solvents, diastereomers, or incomplete deprotection. Mitigation steps:

  • Purification : Use preparative HPLC to isolate the target compound.
  • 2D NMR : HSQC and COSY experiments clarify stereochemical assignments.
  • Mass spectrometry : Confirm molecular weight and detect impurities .

Q. How does orthogonal protection of this compound facilitate synthesis of branched peptide architectures?

Orthogonal protecting groups (e.g., Alloc, Dnp) on side chains enable selective deprotection during SPPS. For example:

  • Alloc groups : Removed with Pd(PPh₃)₄ to expose reactive sites for conjugation.
  • Dnp groups : Cleaved under mild thiolysis conditions (2-mercaptoethanol) without disturbing the Fmoc backbone. This strategy is critical for synthesizing glycopeptides or PEGylated derivatives .
Orthogonal GroupCleavage ConditionsApplication Example
AllocPd(PPh₃)₄, CHCl₃:AcOH:NMM (37:2:1)Branched peptide ligation
Dnp2-mercaptoethanol, pH 8.5Site-specific fluorophore tagging

Methodological Notes

  • Quality Control : Always verify batch-specific purity (>99%) via Certificate of Analysis (CoA) and HPLC chromatograms .
  • Safety : Handle this compound in a fume hood; avoid inhalation or skin contact (refer to SDS for hazard details) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-D-Abu-OH
Reactant of Route 2
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